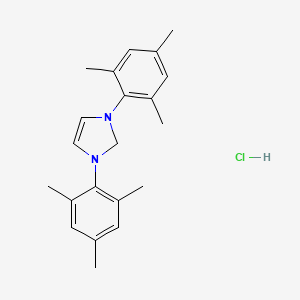
Ru(cod)(methallyl)2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ru(cod)(methallyl)2 is a useful research compound. Its molecular formula is C16H26Ru and its molecular weight is 319.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ru(cod)(methallyl)2 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ru(cod)(methallyl)2 including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Homogeneous Catalysis in Nitrile Hydration : Muranaka et al. (2011) demonstrated that a homogeneous catalyst composed of [Ru(methallyl)2(cod)] and 2-diphenylphosphanyl-4-pyridyl(dimethyl)amine efficiently catalyzes the hydration of various nitriles under neutral conditions, yielding corresponding amides without byproducts (Muranaka, Hyodo, Okumura, & Oshiki, 2011).
Enantioselective Hydrogenation : Dupau et al. (2001) found that the enantioselective hydrogenation of prochiral ene carbamates can be effectively catalyzed using a system generated from Ru(COD)(methallyl)2, an optically pure diphosphine, and a strong acid (Dupau, Hay, Bruneau, & Dixneuf, 2001).
Hydroamidation of Terminal Alkynes : Buba et al. (2011) described a catalyst system formed in situ from bis(2-methallyl)cycloocta-1,5-diene-ruthenium(II) [(cod)Ru(met)2], which is effective for the addition of nitrogen nucleophiles to terminal alkynes under mild conditions (Buba, Arndt, & Goossen, 2011).
Homologation of Monoterpenoids : Nôtre et al. (2005) utilized a catalytic system based on Ru(methallyl)2 (COD) for the transformation of 1,7-diene into a γ,δ-unsaturated aldehyde via tandem isomerisation/Claisen reactions, setting new standards in scope and selectivity (Nôtre, Touzani, Lavastre, Bruneau, & Dixneuf, 2005).
Chemo- and Enantioselective Hydrogenation of Isoquinoline Carbocycles : Jin et al. (2018) achieved chemoselective hydrogenation of isoquinoline carbocycles using a catalyst prepared from Ru(methallyl)2(cod) and trans-chelate chiral ligand PhTRAP (Jin, Makida, Uchida, & Kuwano, 2018).
Catalytic Asymmetric Hydrogenation of Azaindoles : Makida et al. (2016) reported high enantioselectivity in the hydrogenation of azaindoles using a chiral catalyst prepared from [Ru(η(3) -methallyl)2 (cod)] and a trans-chelating bis(phosphine) ligand (Makida, Saita, Kuramoto, Ishizuka, & Kuwano, 2016).
Propriétés
InChI |
InChI=1S/C8H12.2C4H7.Ru/c1-2-4-6-8-7-5-3-1;2*1-4(2)3;/h1-2,7-8H,3-6H2;2*1-2H2,3H3; |
Source


|
|---|---|---|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRYFGFSAXGLJLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[C]([CH2])[CH2].C[C]([CH2])[CH2].C1CC=CCCC=C1.[Ru] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26Ru |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ru(cod)(methallyl)2 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


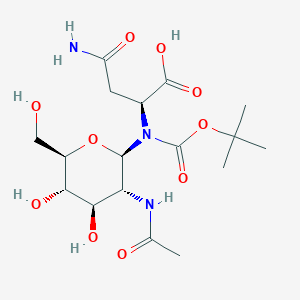
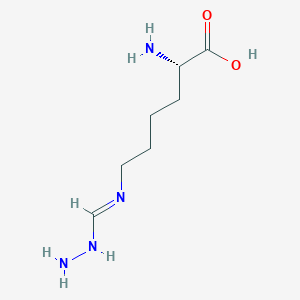
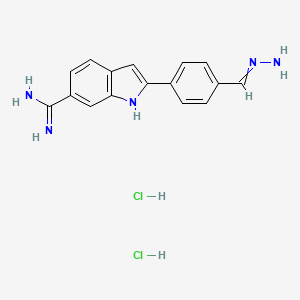


![2-Hydroxy-2-[2-methoxy-4-(prop-2-en-1-yl)phenoxy]acetic acid](/img/structure/B8065461.png)

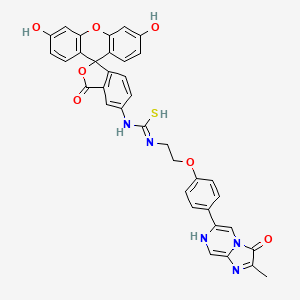
![2-[2-[(4-Fluorophenyl)methylsulfanyl]-4-hydroxy-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[d]pyrimidin-1-yl]acetic acid](/img/structure/B8065480.png)
![(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aS,13bS)-3a-(hydroxymethyl)-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-9-ol](/img/structure/B8065493.png)
![Carbamic acid, N-[(1R)-2-(methoxymethylamino)-1-methyl-2-oxoethyl]-, 1,1-dimethylethyl ester](/img/structure/B8065502.png)
![6-{1-[(Tert-butoxy)carbonyl]hydrazin-1-yl}pyridine-3-carboxylic acid](/img/structure/B8065505.png)
